molecular formula C12H9ClN2O3 B1525405 Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate CAS No. 956039-63-7

Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate

Cat. No. B1525405
M. Wt: 264.66 g/mol
InChI Key: HSJIHWUKSHZZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate” is a chemical compound with the molecular formula C12H9ClN2O3 and a molecular weight of 264.66 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

The synthesis of compounds similar to “Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate” often involves the attachment of a 2-chloro-4-pyrimidinyl group to a benzoate group2. However, specific synthesis methods for this compound are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate” consists of a benzoate group attached to a 2-chloropyrimidin-4-yl group via an oxygen atom1. The exact 3D structure is not provided in the available resources.



Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate” are not detailed in the available resources. However, compounds with similar structures are often used in the synthesis of pharmaceuticals and other complex organic molecules2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 264.66 g/mol1.


Scientific Research Applications

Applications in Material Science

Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate derivatives have also been utilized in material science, particularly in the synthesis of complex metal compounds. A study highlighted the synthesis of various complexes using methyl-4-(pyrimidin-2-ylcarbamoyl)benzoate with different metals like Co(II), Ni(II), Cu(II), and Cu(I). These complexes displayed diverse structural configurations and were found to engage in intricate interactions like C–H⋯π, π⋯π interactions, and various hydrogen bonds, showcasing the compound's versatility in material synthesis (Xie et al., 2014).

Corrosion Inhibition

The compound has also been researched for its potential in corrosion inhibition. Benzylidene-pyrimidin-2-yl-amine derivatives, structurally similar to Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate, have shown promising results as corrosion inhibitors for mild steel in hydrochloric acid solutions. The efficiency of these inhibitors was apparent even at very low concentrations, indicating a potent corrosion inhibition capability (Ashassi-Sorkhabi et al., 2005).

Safety And Hazards

The safety data and hazards associated with “Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate” are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions for “Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate” are not specified in the available resources. Given its use in research, it may have potential applications in the synthesis of new compounds or in the development of new chemical processes.


properties

IUPAC Name

methyl 3-(2-chloropyrimidin-4-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-17-11(16)8-3-2-4-9(7-8)18-10-5-6-14-12(13)15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJIHWUKSHZZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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